![molecular formula C13H13N5O B11697844 3-((E)-2-((E)-2-methyl-3-phenylallylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one](/img/structure/B11697844.png)
3-((E)-2-((E)-2-methyl-3-phenylallylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one
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Overview
Description
3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by its unique structure, which includes a hydrazone linkage and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the reaction of 2-methyl-3-phenylprop-2-en-1-one with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with a suitable triazine precursor under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Scientific Research Applications
Chemical Overview
- Molecular Formula : C13H13N5O
- Molecular Weight : 255.28 g/mol
- IUPAC Name : 3-[(2E)-2-[(2E)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
Biological Applications
The compound has been investigated for several biological activities, primarily due to the presence of the triazine ring which is known for its pharmacological properties.
Anticancer Activity
Research has shown that derivatives of triazine compounds exhibit significant anticancer properties. The incorporation of hydrazine moieties enhances the interaction with biological targets involved in cancer progression. Studies indicate that compounds similar to 3-((E)-2-((E)-2-methyl-3-phenylallylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms such as enzyme inhibition and disruption of cell cycle progression .
Antimicrobial Properties
The triazine framework has been associated with antimicrobial activity against a range of pathogens including bacteria and fungi. The compound's ability to disrupt microbial cell walls or inhibit essential metabolic pathways makes it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Compounds containing triazine rings have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. This suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study published by Arshad et al., various triazine derivatives were synthesized and evaluated for their anticancer activities against different cancer cell lines. The results indicated that specific modifications to the triazine structure significantly enhanced cytotoxicity against breast and colon cancer cells .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of triazine derivatives showed that compounds similar to this compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The mechanism was attributed to disruption of cell membrane integrity .
Mechanism of Action
The mechanism of action of 3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-phenylprop-2-en-1-one: A precursor in the synthesis of the compound.
Hydrazine hydrate: Another precursor used in the synthesis.
Other triazines: Compounds with similar triazine ring structures.
Uniqueness
What sets 3-[(2E)-2-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]HYDRAZIN-1-YL]-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE apart from similar compounds is its unique combination of a hydrazone linkage and a triazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
3-((E)-2-((E)-2-methyl-3-phenylallylidene)hydrazinyl)-1,2,4-triazin-5(4H)-one is a complex organic compound belonging to the triazine family, characterized by its unique hydrazone linkage and triazine ring structure. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
- Molecular Formula : C13H13N5O
- Molecular Weight : 255.28 g/mol
- IUPAC Name : 3-[(2E)-2-[(E)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
The biological activity of this compound is hypothesized to involve its interaction with specific molecular targets within microbial cells or cancerous tissues. The hydrazone moiety may facilitate binding to enzymes or receptors, modulating their activity and leading to biological effects such as antimicrobial action or apoptosis in cancer cells.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. For instance, modifications to the structure of similar compounds have shown potent activity against Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentration (MIC) values reported as low as 4 μg/mL for certain analogues .
Table 1: Antimicrobial Activity of Related Compounds
Compound | Structure Modification | MIC (μg/mL) | Target Bacteria |
---|---|---|---|
24 | None | >128 | MRSA |
25 | Methyl group added | 8 | MRSA |
26 | No modification | >128 | VRE |
27 | Hydroxyl group added | 64 | VRE |
The introduction of functional groups such as methyl or hydroxyl has been shown to enhance the activity against specific strains of bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .
Anticancer Activity
In addition to its antimicrobial properties, triazine derivatives have been explored for their anticancer potential. Studies indicate that compounds with similar structures can induce apoptosis in various cancer cell lines through mechanisms involving cell membrane disruption and modulation of signaling pathways. For example, certain triazine-based compounds demonstrated reduced toxicity to mammalian cells while maintaining efficacy against tumor cells .
Table 2: Cytotoxicity and Anticancer Activity
Compound | Cell Line Tested | IC50 (μM) | Effect |
---|---|---|---|
1 | MCF-7 (breast) | 3.5 | Moderate toxicity |
2 | Hel299 (lung) | >10 | Low toxicity |
3 | MDBK (kidney) | <5 | High efficacy |
Case Studies
Recent research focusing on the structure-activity relationship (SAR) of hydrazone derivatives has highlighted the importance of specific substituents in enhancing biological activity. For instance, a study reported that introducing a phenyl group at a particular position significantly increased the potency against MRSA while reducing cytotoxicity towards normal cells .
Properties
Molecular Formula |
C13H13N5O |
---|---|
Molecular Weight |
255.28 g/mol |
IUPAC Name |
3-[(2E)-2-[(E)-2-methyl-3-phenylprop-2-enylidene]hydrazinyl]-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C13H13N5O/c1-10(7-11-5-3-2-4-6-11)8-14-17-13-16-12(19)9-15-18-13/h2-9H,1H3,(H2,16,17,18,19)/b10-7+,14-8+ |
InChI Key |
YLSPTDFSIUCBKG-XFUBVATKSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC2=NN=CC(=O)N2 |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC2=NN=CC(=O)N2 |
Origin of Product |
United States |
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